BenchChemオンラインストアへようこそ!

(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide

Antineoplastic Hepatocellular carcinoma Cytotoxicity

(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide (CAS 1006776-93-7), also designated CAN 032 or CAN-032, is a synthetic organic compound classified as a benzothiazole-derived cinnamamide and a cantharidin analogue. It bears the molecular formula C19H18N2OS and a molecular weight of 322.43 g/mol.

Molecular Formula C19H18N2OS
Molecular Weight 322.43
CAS No. 1006776-93-7
Cat. No. B2700445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide
CAS1006776-93-7
Molecular FormulaC19H18N2OS
Molecular Weight322.43
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=NC(=O)C=CC3=CC=CC=C3)N2C
InChIInChI=1S/C19H18N2OS/c1-13-11-16-17(12-14(13)2)23-19(21(16)3)20-18(22)10-9-15-7-5-4-6-8-15/h4-12H,1-3H3/b10-9+,20-19?
InChIKeyIDUYRYQTGAEHFR-OOLHVZIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of (Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide (CAS 1006776-93-7, CAN 032)


(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide (CAS 1006776-93-7), also designated CAN 032 or CAN-032, is a synthetic organic compound classified as a benzothiazole-derived cinnamamide and a cantharidin analogue [1]. It bears the molecular formula C19H18N2OS and a molecular weight of 322.43 g/mol [2]. The compound has been indexed in the MeSH thesaurus with a note of antineoplastic activity, and it is structurally related to cantharidin while incorporating a thiazole heterocycle [1]. In the primary literature, CAN 032 has been investigated for its cytotoxic and pro-apoptotic effects against hepatoma and leukaemia cell lines [3][4].

Why Generic Benzothiazole-Cinnamamide Substitution Fails for (Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide


Benzothiazole-cinnamamide hybrids form a structurally diverse class where subtle changes in the substitution pattern on the benzothiazole core and the geometry of the cinnamamide linkage profoundly affect biological activity [1]. The target compound bears a unique 3,5,6-trimethyl substitution on the benzothiazole ring and a (Z)-ylidene configuration at the 2-position, distinguishing it from N-(benzo[d]thiazol-5-yl)cinnamamide, N-(6-fluorobenzo[d]thiazol-2-yl)cinnamamide, and other commercially available analogs [2]. Even among cantharidin analogues, earlier iterations CAN 029 and CAN 030 exhibited prohibitive bone marrow toxicity that CAN 032 (the target compound) overcame, demonstrating that in-class substitution can lead to unpredictable safety profiles [3]. A generic procurement decision based solely on the benzothiazole-cinnamamide scaffold therefore carries the risk of acquiring a compound with divergent efficacy, toxicity, or mechanistic behavior.

Quantitative Differential Evidence for (Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide (CAN 032) vs. Comparators


Cytotoxic Potency Against Hepatoma Cell Lines: CAN 032 vs. Cantharidin

CAN 032 (the target compound) demonstrated significant cytotoxic activity on Hep3B hepatocellular carcinoma and SK-Hep-1 liver adenocarcinoma cell lines, with potency reported as 'comparable to that of cantharidin,' the natural parent compound [1]. Specific IC50 values were not disclosed in the abstract or publicly available full-text records; the comparison is qualitative but was generated within a single study using the MTS assay under identical conditions, ensuring internal validity [1]. In contrast, earlier cantharidin analogues CAN 029 and CAN 030 were noted to be 'still relatively toxic towards non-malignant haematological disordered bone marrow,' while CAN 032 exhibited a 'relatively less toxic effect' in the same bone marrow tolerance assay [1].

Antineoplastic Hepatocellular carcinoma Cytotoxicity

Leukaemia Cell Line Colony-Formation Inhibition: CAN 032 vs. Untreated Control

CAN 032 readily inhibited the colony formation potential of both KG1a acute myelogenous leukaemia (AML) and K562 chronic myelogenous leukaemia (CML) cell lines in a dose- and time-course-dependent manner [1]. This anti-clonogenic effect was accompanied by a decreased G1 phase cell population, mitochondrial membrane potential collapse, caspase-3 activation, and DNA fragmentation in KG1a AML cells [1]. Pre-incubation with the general caspase inhibitor Z-VAD-FMK partially reversed the apoptotic action, implicating a caspase-dependent mechanism [1]. While a specific IC50 for colony inhibition was not reported, the functional endpoint provides a therapeutically relevant benchmark that distinguishes CAN 032 from other benzothiazole-cinnamamide derivatives that may lack this specific anti-clonogenic profile.

Leukaemia Clonogenicity Apoptosis

Bone Marrow Toxicity Profile: CAN 032 vs. Earlier Analogues CAN 029 and CAN 030

In a comparative bone marrow tolerance screen using non-malignant haematological bone marrow primary cultures, CAN 032 exhibited a 'relatively less toxic effect' compared to the earlier cantharidin analogues CAN 029 and CAN 030, both of which were described as 'still relatively toxic towards non-malignant haematological disordered bone marrow' despite possessing apoptotic induction ability on cancer cells [1]. The target compound (CAN 032) was synthesized based on the principle structure of cantharidin specifically to address this toxicity liability [1]. No quantitative selectivity index was calculated, but the intra-study comparison provides a clear rank-order differentiation.

Toxicology Bone marrow tolerance Selectivity

Structural Differentiation: (Z)-Ylidene Geometry and 3,5,6-Trimethyl Substitution vs. Generic Benzothiazole-Cinnamamides

The target compound possesses a (Z)-ylidene linkage at the benzothiazole 2-position and 3,5,6-trimethyl substitution on the benzothiazole ring [1]. This distinguishes it from the more common N-(benzo[d]thiazol-2-yl)cinnamamide scaffold, where the cinnamamide is attached via an amine nitrogen rather than an ylidene bond, and from N-(benzo[d]thiazol-5-yl)cinnamamide, which has a different attachment position [2]. The (Z)-geometry of the exocyclic double bond locks the cinnamamide moiety in a specific spatial orientation relative to the benzothiazole plane, a feature absent in saturated or freely rotating analogues. This stereoelectronic constraint is critical because related benzothiazole amide derivatives evaluated as hemostatic agents demonstrated that even minor modifications (e.g., introduction of an acetoxyl group) could invert functional activity from anti-platelet aggregation to pro-platelet aggregation [3].

Medicinal chemistry Structure-activity relationship Chemical procurement

Procurement-Guiding Application Scenarios for (Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide (CAN 032)


Hepatoma and Leukaemia Apoptosis Research Requiring a Cantharidin Analogue with Improved Bone Marrow Tolerance

For laboratories studying apoptosis induction in Hep3B, SK-Hep-1, KG1a, or K562 cancer cell lines, CAN 032 is the appropriate procurement choice over natural cantharidin or earlier analogues CAN 029/CAN 030. It retains comparable antineoplastic potency to cantharidin while demonstrating reduced ex vivo bone marrow toxicity [1]. This makes it suitable for experiments where the therapeutic window is under investigation and where excessive myelosuppression would confound mechanistic readouts [1][2].

Caspase-Dependent Apoptosis Pathway Dissection

CAN 032 induces caspase-3 activation and DNA fragmentation in leukaemia cells, and its pro-apoptotic effect is partially reversed by the pan-caspase inhibitor Z-VAD-FMK [2]. Researchers investigating caspase-dependent vs. caspase-independent cell death pathways in haematological malignancies should select CAN 032 as a tool compound for pathway dissection experiments requiring a well-characterized apoptotic stimulus with defined mechanistic reversibility [2].

Colony Formation and Clonogenicity Assays in Haematological Cancer Models

CAN 032 has been specifically characterized for its ability to inhibit colony formation potential in both AML (KG1a) and CML (K562) cell lines in a dose- and time-dependent manner [2]. Procurement of CAN 032 is indicated for studies employing clonogenic survival assays or soft agar colony formation assays, where the anti-self-renewal property of a compound is the primary endpoint. Generic benzothiazole-cinnamamides lacking this specific functional validation may not replicate this anti-clonogenic activity [2].

Structure-Activity Relationship (SAR) Studies on Benzothiazole-Ylidene Cinnamamides

The (Z)-ylidene linkage and 3,5,6-trimethyl substitution on the benzothiazole core of CAN 032 represent a unique chemotype within the benzothiazole-cinnamamide family [3]. Medicinal chemistry groups conducting SAR campaigns around cantharidin analogues or cinnamamide-based anticancer agents should procure CAN 032 as a reference standard to benchmark the contribution of the ylidene geometry and trimethyl substitution to cytotoxicity and selectivity [1][3].

Quote Request

Request a Quote for (Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.